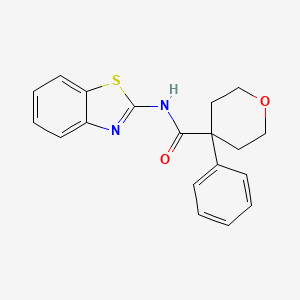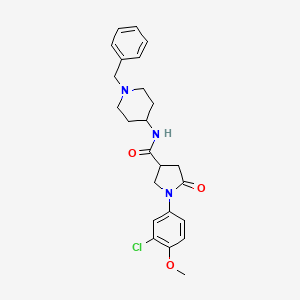![molecular formula C17H17N5O2 B11007750 N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide](/img/structure/B11007750.png)
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide is a complex organic compound that belongs to the class of benzotriazine derivatives This compound is characterized by its unique structure, which includes a benzotriazine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted aniline with a suitable carboxylic acid derivative can lead to the formation of the benzotriazine ring. Subsequent functionalization of the benzotriazine ring with a pyridine moiety can be achieved through various coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound has shown potential as a bioactive molecule with various pharmacological properties. It is investigated for its potential as an enzyme inhibitor, receptor modulator, and antimicrobial agent .
Medicine
In medicine, the compound is explored for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability .
Mechanism of Action
The mechanism of action of N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Benzotriazine Derivatives: Compounds with similar benzotriazine structures, such as 1,2,3-benzotriazine-4(3H)-one, share some chemical properties but differ in their biological activities and applications.
Pyridine Derivatives: Pyridine-based compounds, like 2-pyridinecarboxamide, exhibit different reactivity and pharmacological profiles compared to the compound .
Uniqueness
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide stands out due to its unique combination of benzotriazine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[3-(2-methylpropyl)-4-oxo-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H17N5O2/c1-11(2)10-22-17(24)13-9-12(6-7-14(13)20-21-22)19-16(23)15-5-3-4-8-18-15/h3-9,11H,10H2,1-2H3,(H,19,23) |
InChI Key |
QPPMQJXIMXHADC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=N3)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1,3-benzothiazol-2-yl)-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11007685.png)
![2-(6-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11007690.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11007691.png)

![trans-4-({[(2S)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11007699.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)hexanamide](/img/structure/B11007703.png)
![N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11007717.png)

![methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11007724.png)

![3,6-dimethyl-N-(4-sulfamoylbenzyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11007728.png)
![5-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B11007732.png)
